molecular formula C10H13N3O B1483553 2-(4-(furan-2-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine CAS No. 2098019-00-0

2-(4-(furan-2-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine

Cat. No.: B1483553
CAS No.: 2098019-00-0
M. Wt: 191.23 g/mol
InChI Key: CBQWTFNTDOXGDN-UHFFFAOYSA-N
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Description

2-(4-(furan-2-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine is an organic compound that belongs to the class of heterocyclic compounds. It features a furan ring and a pyrazole ring, which are known for their significant biological and pharmacological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(furan-2-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine typically involves the formation of the furan and pyrazole rings followed by their coupling. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the furan and pyrazole rings. The final step involves the coupling of these rings with N-methylethan-1-amine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(4-(furan-2-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan-2-carboxylic acid, while reduction of the pyrazole ring can yield pyrazolidine derivatives .

Scientific Research Applications

2-(4-(furan-2-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(furan-2-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine is unique due to the combination of the furan and pyrazole rings with the N-methylethan-1-amine group. This unique structure contributes to its distinct biological and pharmacological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-[4-(furan-2-yl)pyrazol-1-yl]-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-11-4-5-13-8-9(7-12-13)10-3-2-6-14-10/h2-3,6-8,11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQWTFNTDOXGDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN1C=C(C=N1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-(furan-2-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine
Reactant of Route 2
2-(4-(furan-2-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine
Reactant of Route 3
Reactant of Route 3
2-(4-(furan-2-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine
Reactant of Route 4
2-(4-(furan-2-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine
Reactant of Route 5
2-(4-(furan-2-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine
Reactant of Route 6
2-(4-(furan-2-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine

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